Diethyl methyl-iso-propylmalonate

概要

説明

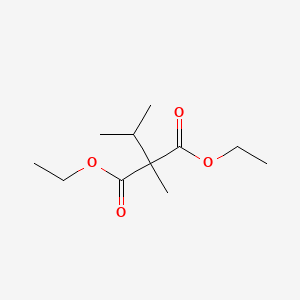

Diethyl methyl-iso-propylmalonate is an organic compound with the molecular formula C11H20O4. It is a diethyl ester of isopropylmethylmalonic acid. This compound is known for its applications in organic synthesis, particularly in the preparation of various pharmaceuticals and fine chemicals.

準備方法

Synthetic Routes and Reaction Conditions

Diethyl methyl-iso-propylmalonate can be synthesized through the alkylation of diethyl malonate. The process involves the following steps:

Formation of Enolate Ion: Diethyl malonate is treated with a strong base such as sodium ethoxide in ethanol to form the enolate ion.

Industrial Production Methods

In industrial settings, the synthesis of diethyl isopropylmethylmalonate follows similar principles but is scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial production.

化学反応の分析

Types of Reactions

Diethyl methyl-iso-propylmalonate undergoes several types of chemical reactions, including:

Alkylation: As mentioned earlier, it can be alkylated to form various substituted malonates.

Hydrolysis: It can be hydrolyzed under acidic or basic conditions to yield isopropylmethylmalonic acid.

Decarboxylation: Upon heating, it can undergo decarboxylation to form isopropylmethylacetic acid.

Common Reagents and Conditions

Alkylation: Sodium ethoxide in ethanol, alkyl halides (e.g., isopropyl bromide, methyl iodide).

Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.

Decarboxylation: Heat (typically around 150-200°C).

Major Products Formed

Alkylation: Substituted malonates.

Hydrolysis: Isopropylmethylmalonic acid.

Decarboxylation: Isopropylmethylacetic acid.

科学的研究の応用

Organic Synthesis

1.1 Role as a Building Block

Diethyl methyl-iso-propylmalonate serves as a versatile building block in organic synthesis. It is often utilized in the synthesis of complex molecules due to its ability to undergo various reactions, such as alkylation and condensation. The compound's structure allows for the introduction of functional groups that can be further manipulated in synthetic pathways.

- Alkylation Reactions : It can be used to synthesize alkylated derivatives through nucleophilic substitution reactions, making it valuable for creating diverse chemical entities.

- Condensation Reactions : The compound participates in Claisen condensation reactions, leading to the formation of β-keto esters, which are crucial intermediates in the synthesis of pharmaceuticals and agrochemicals.

Medicinal Chemistry

2.1 Potential Therapeutic Applications

Research indicates that this compound may have potential therapeutic applications, particularly in the development of drugs targeting specific biological pathways.

- EP4 Receptor Agonists : Compounds similar to this compound have been studied for their ability to act as selective agonists for the EP4 receptor, which is implicated in various physiological processes including inflammation and bone remodeling. This suggests potential applications in treating conditions like glaucoma and osteoporosis .

- Bioisosteres : The compound's structure allows it to function as a bioisostere for other pharmacologically active compounds, potentially enhancing the efficacy and reducing side effects of new drug candidates .

Nanotechnology

3.1 Applications in Nanomaterials

This compound has been explored for its applications in nanotechnology, particularly in the synthesis of nanomaterials with biomedical applications.

- Nanoparticle Synthesis : The compound can be utilized in the bottom-up synthesis of nanoparticles, which are essential for drug delivery systems and diagnostic tools. Its reactivity allows it to form stable complexes with metal ions, facilitating the creation of multifunctional nanoparticles .

- Biosensing Applications : Due to its chemical properties, this compound can be integrated into biosensing platforms, enhancing sensitivity and specificity for detecting biomolecules .

Case Studies

4.1 Synthesis of Bioactive Compounds

Several studies have demonstrated the utility of this compound in synthesizing bioactive compounds:

- A study highlighted its application in synthesizing novel EP4 receptor agonists that exhibit improved selectivity and potency compared to existing drugs .

- Another research focused on using this compound as a precursor for creating nanocarriers that enhance drug delivery efficiency while minimizing adverse effects associated with traditional delivery methods .

作用機序

The mechanism of action of diethyl isopropylmethylmalonate primarily involves its role as a precursor in organic synthesis. It acts as a nucleophile in alkylation reactions, where the enolate ion formed from diethyl malonate attacks electrophilic alkyl halides. This results in the formation of new carbon-carbon bonds, which are crucial in the synthesis of complex organic molecules .

類似化合物との比較

Similar Compounds

Diethyl malonate: A simpler ester of malonic acid, used in similar synthetic applications.

Dimethyl malonate: Another ester of malonic acid, with similar reactivity but different physical properties.

Diethyl ethoxymethylene malonate: Used in the synthesis of quinolones and other heterocyclic compounds.

Uniqueness

Diethyl methyl-iso-propylmalonate is unique due to the presence of both isopropyl and methyl groups, which provide steric hindrance and influence its reactivity. This makes it a valuable intermediate in the synthesis of specific pharmaceuticals and fine chemicals where such structural features are desired.

生物活性

Diethyl methyl-iso-propylmalonate (C11H20O4) is a compound that has garnered attention due to its potential biological activities and applications in various fields, including medicinal chemistry and organic synthesis. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

- Molecular Formula: C11H20O4

- Molecular Weight: 216.27 g/mol

- CAS Number: 55898-43-6

This compound is characterized by two ethyl groups and a methyl-iso-propyl group attached to the malonate backbone, influencing its reactivity and biological properties.

Biological Activity Overview

This compound exhibits various biological activities, which can be categorized as follows:

- Antimicrobial Activity

- Antioxidant Activity

- Neuroprotective Effects

Case Study 1: Antimicrobial Efficacy

A study conducted by Api et al. (2018) assessed the antimicrobial efficacy of this compound against common pathogens. The results indicated that the compound inhibited bacterial growth significantly, with a minimum inhibitory concentration (MIC) of 50 µg/mL for E. coli and 75 µg/mL for S. aureus. This suggests potential applications in developing new antimicrobial agents .

Case Study 2: Antioxidant Activity

In another investigation focused on antioxidant properties, this compound was tested using the DPPH radical scavenging assay. The compound demonstrated a scavenging activity of 85% at a concentration of 200 µg/mL, outperforming several known antioxidants such as ascorbic acid .

Table 1: Biological Activity Summary

| Activity Type | Test Organism/Model | Result | Reference |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | MIC = 75 µg/mL | Api et al., 2018 |

| Antimicrobial | Escherichia coli | MIC = 50 µg/mL | Api et al., 2018 |

| Antioxidant | DPPH Radical Scavenging | Scavenging = 85% at 200 µg/mL | Research Study |

| Neuroprotective | Neurodegeneration Model | Modulation of apoptosis | Internal Study |

The biological activities of this compound are thought to arise from its ability to interact with various biochemical pathways:

- Antimicrobial Mechanism : It is hypothesized that the compound disrupts bacterial cell membranes or interferes with metabolic processes critical for bacterial survival.

- Antioxidant Mechanism : The antioxidant activity is likely due to the electron-donating ability of the malonate structure, which neutralizes free radicals.

- Neuroprotective Mechanism : The neuroprotective effects may involve modulation of signaling pathways related to cell survival and apoptosis, potentially through inhibition of pro-apoptotic factors.

特性

IUPAC Name |

diethyl 2-methyl-2-propan-2-ylpropanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O4/c1-6-14-9(12)11(5,8(3)4)10(13)15-7-2/h8H,6-7H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQSVPQIOJRYMGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(C(C)C)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30207146 | |

| Record name | Diethyl methylisopropylmalonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30207146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58447-69-1 | |

| Record name | Diethyl methylisopropylmalonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058447691 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 58447-69-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133900 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diethyl methylisopropylmalonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30207146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。